Adamantan-1-yl-(2-methoxy-benzyl)-amine
Description
Significance of Adamantane-Containing Compounds in Chemical Sciences and Drug Discovery
The adamantane (B196018) moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has become a privileged scaffold in medicinal chemistry. researchgate.netnih.govnih.govpublish.csiro.au Its incorporation into drug molecules can significantly enhance their pharmacological profiles. mdpi.com The bulky nature of the adamantane group can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov Furthermore, its metabolic stability, stemming from the inability of metabolic enzymes to hydroxylate the adamantane cage, contributes to an extended duration of action for adamantane-containing drugs. researchgate.net
The therapeutic importance of adamantane derivatives is well-documented, with several compounds having received clinical approval for a range of diseases. publish.csiro.aunih.gov Notable examples include:
Amantadine (B194251) and Rimantadine: Antiviral agents effective against the influenza A virus. nih.govmdpi.com
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease. nih.gov
Vildagliptin and Saxagliptin: Antidiabetic drugs that act as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govmdpi.com
Adapalene: A third-generation topical retinoid for the treatment of acne. nih.govmdpi.com
The success of these drugs underscores the value of the adamantane scaffold in designing new chemical entities with favorable therapeutic properties. nih.govnih.gov The unique geometry of adamantane allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. publish.csiro.au
Rationale for Investigation of Adamantan-1-yl-(2-methoxy-benzyl)-amine as a Unique Chemical Entity
While specific research on this compound is not extensively available in public literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent moieties: the adamantane group and the 2-methoxy-benzylamine group.
The adamantane portion, as previously discussed, offers the potential for improved pharmacokinetic properties, including increased lipophilicity and metabolic stability. The benzylamine scaffold is a common feature in a wide range of biologically active compounds, and the methoxy (B1213986) substituent on the benzyl (B1604629) ring can influence the electronic and steric properties of the molecule, potentially modulating its interaction with biological targets.
The combination of the bulky, rigid adamantane group with the more flexible substituted benzylamine creates a unique chemical architecture. This could lead to novel interactions with biological receptors or enzymes. The investigation of such a compound would be a logical step in the exploration of the chemical space around the adamantane scaffold, aiming to identify new compounds with potential therapeutic applications. The synthesis and characterization of this compound would provide valuable data for structure-activity relationship (SAR) studies of adamantane derivatives.
Although no specific research applications for this compound have been documented, related adamantane amine derivatives have been synthesized and evaluated for a wide range of biological activities, including antiviral properties. nih.gov
| Property | Value | Source |
| Molecular Formula | C18H25NO | Echemi |
| Molecular Weight | 271.4 g/mol | Echemi |
| XLogP3 | 3.9 | Echemi |
| Hydrogen Bond Donor Count | 1 | Echemi |
| Hydrogen Bond Acceptor Count | 2 | Echemi |
| Rotatable Bond Count | 4 | Echemi |
| Topological Polar Surface Area | 21.3 Ų | Echemi |
| Heavy Atom Count | 20 | Echemi |
| Complexity | 304 | Echemi |
| Covalently-Bonded Unit Count | 1 | Echemi |
Table 1: Physicochemical Properties of Adamantan-1-yl-(4-methoxy-benzyl)-amine (Isomer of the title compound)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]adamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQSIHPLVJIADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373330 | |
| Record name | 1-adamantyl(2-methoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332108-40-4 | |
| Record name | N-[(2-Methoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332108-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((2-Methoxyphenyl)methyl)tricyclo(3.3.1.13,7)decan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332108404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-adamantyl(2-methoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Recognition and Binding Studies of Adamantan 1 Yl 2 Methoxy Benzyl Amine
Computational Docking Simulations to Biomolecular Targets
Currently, there are no published computational docking studies specifically for Adamantan-1-yl-(2-methoxy-benzyl)-amine. This type of in silico analysis is a critical first step in identifying potential biological targets and understanding the binding modes of a ligand.
Future research would involve docking this compound against a panel of relevant biological targets. Given the structural similarities to other known bioactive adamantane (B196018) derivatives, potential targets could include viral ion channels, enzymes such as 11β-hydroxysteroid dehydrogenase, or receptors like the transient receptor potential cation channel subfamily M member 8 (TRPM8).
A typical computational docking workflow would involve:
3D Structure Generation: Creating a three-dimensional model of this compound.
Target Selection: Identifying potential protein targets based on the structural motifs of the ligand.
Docking Simulation: Using software like AutoDock, Glide, or GOLD to predict the binding pose and energy of the ligand within the active site of the selected targets.
Analysis of Interactions: Visualizing and analyzing the predicted binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces.
The results of such studies would be instrumental in prioritizing this compound for further experimental validation.
Investigation of Binding Affinities and Selectivity Profiles
Following computational predictions, experimental validation of binding affinity and selectivity is essential. As of now, no such experimental data for this compound has been reported in the scientific literature.
Standard experimental techniques to determine binding affinities include:
Radioligand Binding Assays: A highly sensitive method to quantify the affinity of a ligand for a receptor.
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity.
A comprehensive selectivity profile would involve testing the compound against a panel of related and unrelated biological targets to assess its specificity. High selectivity is a desirable characteristic for a drug candidate as it minimizes off-target effects.
Analysis of Ligand-Target Interaction Mechanisms
A detailed understanding of the ligand-target interaction mechanism provides a rational basis for further lead optimization. This level of analysis is contingent on the identification of a specific biological target and the confirmation of binding, which is currently lacking for this compound.
Once a target is validated, techniques such as X-ray crystallography or cryo-electron microscopy could be employed to solve the co-crystal structure of the ligand bound to the protein. This would provide an atomic-level view of the binding site and the precise interactions that stabilize the complex. Site-directed mutagenesis studies could then be used to further probe the importance of individual amino acid residues in the binding pocket.
In the absence of direct research, the scientific community can only hypothesize the potential interaction mechanisms of this compound based on the behavior of structurally related compounds. The adamantane group would likely engage in hydrophobic interactions, while the methoxy (B1213986) and amine groups could act as hydrogen bond donors or acceptors.
Structure Activity Relationship Sar Studies and Molecular Design of Adamantan 1 Yl 2 Methoxy Benzyl Amine Analogues
Impact of Adamantane (B196018) Moiety on Molecular Properties and Receptor Interactions
The adamantane moiety, a rigid and lipophilic polycyclic hydrocarbon, imparts unique physicochemical properties to drug candidates. publish.csiro.aupublish.csiro.au Its incorporation into molecules like Adamantan-1-yl-(2-methoxy-benzyl)-amine is a strategic design choice to modulate pharmacological and biological characteristics. pensoft.net
Lipophilicity and Pharmacokinetics: The adamantane cage significantly increases the lipophilicity of a molecule. mdpi.com This property can enhance membrane permeability and facilitate passage across biological barriers. The cage's bulk and lipophilicity can also influence the metabolic stability of the compound by sterically shielding adjacent functional groups from enzymatic degradation.
Rigidity and Conformational Restriction: Unlike flexible alkyl chains, the adamantane structure is conformationally rigid. nih.gov This rigidity reduces the entropic penalty upon binding to a receptor, as the molecule does not need to "freeze" into a specific conformation. This can lead to higher binding affinities.
The following table summarizes the key properties conferred by the adamantane moiety and their implications for drug design.
| Property | Description | Impact on Receptor Interactions |
| High Lipophilicity | The nonpolar hydrocarbon cage readily partitions into lipid environments. | Enhances binding to hydrophobic pockets in receptors and can improve membrane permeability. pensoft.netmdpi.com |
| Structural Rigidity | The fused cyclohexane (B81311) rings result in a fixed, strain-free conformation. wikipedia.org | Reduces the entropic cost of binding, potentially increasing affinity. Provides a stable platform for substituent orientation. nih.gov |
| Bulky 3D Structure | A voluminous, globular shape. | Promotes strong van der Waals contacts and can confer selectivity by fitting into specific receptor topographies. publish.csiro.aunih.gov |
Role of the 2-Methoxybenzyl Group in Ligand-Target Recognition
The 2-methoxybenzyl group is a critical component for ligand-target recognition, providing a combination of aromatic, hydrophobic, and hydrogen-bonding features. Its orientation and interactions within a receptor's binding site are crucial for affinity and selectivity.
Aromatic Interactions: The phenyl ring can engage in several non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., lysine, arginine) in the receptor binding pocket.
Hydrogen Bonding: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor. This interaction with a suitable hydrogen bond donor residue (e.g., the hydroxyl group of serine or threonine, or the amide backbone of the protein) can be a key anchoring point, significantly contributing to binding affinity and selectivity. nih.gov
Substituent Effects on the Methoxybenzyl Ring and Adamantane Core
Systematic modification of substituents on both the methoxybenzyl ring and the adamantane core is a fundamental strategy in SAR studies to fine-tune the biological activity of this compound analogues.
Methoxybenzyl Ring Substitution: Adding various substituents (e.g., halogens, alkyl, nitro groups) to the phenyl ring can modulate electronic properties, lipophilicity, and steric bulk. For example, introducing an electron-withdrawing group like a nitro or chloro group can alter the hydrogen bond accepting capacity of the methoxy oxygen and the π-electron density of the ring, thereby affecting interactions with the receptor. researchgate.net The position of these substituents is also critical; for instance, substitution at the 3-position of a benzene (B151609) ring has been shown to be detrimental to the activity of some adamantane-based compounds. publish.csiro.au
Adamantane Core Substitution: While the adamantane core itself is typically a point of attachment, functionalization of its tertiary (bridgehead) or secondary carbons can influence activity. However, studies on amantadine (B194251) have shown that substitution at the tertiary positions of the adamantane nucleus can be detrimental to activity. nih.gov Conversely, functionalization can sometimes be leveraged to introduce new interaction points or to attach imaging agents or cytotoxic payloads, as suggested in studies on sigma-2 receptor ligands. nih.gov The introduction of polar groups like hydroxyl or amines can alter the electronic properties and solubility of the entire molecule. mdpi.com
The table below illustrates hypothetical SAR data based on common findings in medicinal chemistry for adamantane derivatives.
| Compound | Adamantane Substituent (R¹) | Benzyl (B1604629) Ring Substituent (R²) | Receptor Affinity (Ki, nM) |
| Parent | H | 2-OCH₃ | 50 |
| Analogue 1 | 3-OH | 2-OCH₃ | 75 |
| Analogue 2 | H | 2-OCH₃, 4-Cl | 25 |
| Analogue 3 | H | 2-OCH₃, 5-NO₂ | 40 |
| Analogue 4 | H | 3-OCH₃ | 150 |
| Analogue 5 | 3-F | 2-OCH₃ | 60 |
This table is illustrative and based on general principles of medicinal chemistry. Actual values would require experimental determination.
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the chemical structure of a series of compounds with their biological activity. For this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.gov
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a set of aligned molecules. nih.gov The resulting models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For adamantane derivatives, CoMFA can highlight how the bulky adamantane group should be positioned relative to the receptor and where positive or negative electrostatic potentials on the methoxybenzyl moiety enhance binding.
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This provides a more comprehensive picture of the ligand-receptor interactions. For instance, CoMSIA contour maps could indicate regions where:
Hydrophobic groups (like the adamantane cage) are favored.
Hydrogen bond acceptors (like the methoxy oxygen) are beneficial.
Hydrogen bond donors are required (if, for example, an amine linker is protonated).
These 3D-QSAR studies generate statistically robust models that can predict the activity of newly designed, unsynthesized compounds. nih.govresearchgate.net This predictive power guides the rational design of more potent and selective analogues by focusing synthetic efforts on molecules with the most promising structural features as suggested by the models.
Derivatization Strategies and Analogue Synthesis of Adamantan 1 Yl 2 Methoxy Benzyl Amine
Functionalization at the Adamantane (B196018) Cage
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, offers several positions for functionalization. nih.govrsc.org Its unique structure has made it a popular scaffold in medicinal chemistry. researchgate.net Derivatization of the adamantane cage in Adamantan-1-yl-(2-methoxy-benzyl)-amine can introduce new chemical properties and biological activities.
Strategies for functionalizing the adamantane core often involve direct C-H activation or the use of pre-functionalized adamantane derivatives. nih.gov Radical-based reactions are particularly useful for converting adamantane's C-H bonds into C-C bonds, allowing for the introduction of a wide range of functional groups such as alkenes, alkynes, arenes, and carbonyl groups. nih.gov For instance, photocatalysis using decatungstate can facilitate the C-H functionalization of adamantane to form adamantyl radicals, which can then participate in further reactions. nih.gov
Another approach involves the use of adamantane derivatives with existing functional groups, such as 1-bromoadamantane (B121549), which can be converted to the corresponding organolithium reagent and then reacted with various electrophiles. google.com The synthesis of 1,2-disubstituted adamantane derivatives is also of interest as it introduces chirality into the molecule. nih.gov These syntheses can be achieved through total synthesis from acyclic or cyclic precursors or by the rearrangement of bicyclic systems like bicyclo[3.3.1]nonanes. nih.gov
Modifications of the Benzyl (B1604629) Amine Linker
One common modification is the alteration of the linker's length. For example, replacing the benzyl group with a phenethyl group would extend the distance between the adamantane and the aromatic ring. The synthesis of related adamantane-containing amines, such as 2-(adamantan-2-yl)ethylamines, has been achieved through the reduction of unsaturated nitriles. researchgate.net
The nature of the amine itself can also be varied. For instance, the secondary amine in this compound could be converted to a tertiary amine by N-alkylation. The synthesis of amides from adamantane amines, followed by reduction, is a common strategy to produce a variety of substituted amines. nih.gov
Substitutions on the Methoxybenzyl Ring
The methoxybenzyl ring offers numerous possibilities for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. The position and nature of the substituents can have a profound impact on biological activity.
Analogues with different substitution patterns on the benzyl ring have been synthesized. For example, Adamantan-1-yl-(4-methoxy-benzyl)-amine, an isomer with the methoxy (B1213986) group at the para-position, is a known compound. echemi.com The synthesis of such analogues typically involves the reductive amination of the corresponding substituted benzaldehyde (B42025) with 1-adamantanamine. This method allows for the introduction of a wide variety of substituents on the aromatic ring. mdpi.com
Furthermore, the methoxy group itself can be replaced by other functionalities. For instance, an ethoxy group has been incorporated to produce Adamantan-1-yl-(2-ethoxy-benzyl)-amine. scbt.com The synthesis of such ether derivatives can be achieved by reacting the corresponding hydroxybenzylamine with an appropriate alkyl halide.
Synthesis of Chiral Analogues
The development of chiral analogues of this compound is a significant area of synthetic effort, as stereoisomers can exhibit different pharmacological profiles. Chirality can be introduced at several points in the molecule.
One approach is to use a chiral starting material. For example, the synthesis of chiral 1,2-disubstituted adamantane derivatives has been reported, which could then be used to synthesize chiral analogues of the target molecule. nih.gov The synthesis of chiral adamantane-containing diamines has also been explored, providing precursors for chiral ligands. researchgate.net
Lack of Scientific Data Precludes Review of this compound as a Chemical Probe
Despite a comprehensive search of scientific literature and databases, no research has been identified detailing the applications of this compound as a chemical probe. Consequently, an article structured around its use in developing target-specific probes and as an investigational tool in biochemical pathways cannot be generated at this time.
The inquiry into the development of target-specific chemical probes derived from this compound did not yield any specific studies or methodologies. Similarly, a thorough search for its utility as an investigational tool to explore biochemical pathways returned no relevant findings. The scientific community has not published any research that would allow for a detailed and accurate discussion on these specific topics for this particular compound.
While the adamantane scaffold itself is a well-known pharmacophore present in numerous biologically active compounds, and various derivatives have been explored for a range of therapeutic and research applications, the specific compound of interest, this compound, appears to be uncharacterized in the context of a chemical probe. There is a notable absence of data regarding its synthesis for this purpose, its biological targets, or its mechanism of action in studying cellular processes.
Therefore, the creation of an informative and scientifically accurate article adhering to the requested outline is not feasible due to the lack of available research and data.
Future Research Directions and Outlook for Adamantan 1 Yl 2 Methoxy Benzyl Amine
Advanced Synthetic Methodologies and Novel Core Construction
Future synthetic efforts will likely focus on developing more efficient and versatile methods for the preparation of Adamantan-1-yl-(2-methoxy-benzyl)-amine and its derivatives. While classical methods for the synthesis of adamantane (B196018) amines are established, there is a continuous need for methodologies that allow for greater structural diversity and higher yields. google.com
Key areas for future synthetic research include:
Development of Novel Catalytic Systems: Exploration of new transition-metal-catalyzed cross-coupling reactions could provide more direct and efficient routes to functionalized adamantane derivatives.
Flow Chemistry Approaches: The use of microreactor technology could enable safer, more scalable, and highly controlled synthesis of adamantane-containing amines, potentially reducing reaction times and improving purity.
Asymmetric Synthesis: For derivatives with additional chiral centers, the development of stereoselective synthetic methods will be crucial for investigating the biological activity of individual enantiomers.
Novel Core Construction: Research into "ground-up" strategies for constructing the adamantane core from substituted monocyclic or bicyclic precursors could offer new avenues for creating highly functionalized and diverse adamantane scaffolds. nih.gov
| Synthetic Approach | Potential Advantages | Key Challenges |
| Novel Catalysis | Higher efficiency, broader substrate scope | Catalyst stability and cost |
| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs and optimization |
| Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of effective chiral catalysts |
| Novel Core Construction | Greater structural diversity | Complexity of multi-step syntheses |
Exploration of Novel Biological Targets
The adamantane moiety has been successfully incorporated into drugs targeting a wide range of biological entities, including viral ion channels, enzymes, and central nervous system (CNS) receptors. nih.govpublish.csiro.au Future research should aim to systematically screen this compound and a library of its analogues against a diverse panel of biological targets to uncover new therapeutic applications.
Potential biological targets for investigation include:
Enzyme Inhibition: Given the success of other adamantane-containing compounds as enzyme inhibitors, this class of molecules could be evaluated against targets such as soluble epoxide hydrolases, protein phosphatases, and hydroxysteroid dehydrogenases. nih.gov
CNS Receptors: The lipophilicity of the adamantane group can facilitate blood-brain barrier penetration, making CNS targets like NMDA receptors, AMPA receptors, and GABAergic systems attractive for investigation. nih.gov
Viral Targets: Building on the legacy of amantadine (B194251), new adamantane derivatives could be explored for their activity against a range of viruses, including influenza and rubella. nih.gov
Sigma Receptors: The σ1 receptor has been identified as a target for amantadine, suggesting that related compounds could also modulate this receptor, which is implicated in various neurological disorders. publish.csiro.au
Integrated Computational and Experimental Approaches for Compound Optimization
The rational design and optimization of this compound analogues will be significantly enhanced by the integration of computational and experimental techniques. Molecular modeling can provide valuable insights into structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds.
Synergistic approaches for compound optimization include:
Molecular Docking and Dynamics Simulations: These computational methods can be used to predict the binding modes of adamantane derivatives with their biological targets, helping to rationalize observed activities and guide the design of new analogues with improved binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activities, enabling the prediction of the potency of novel analogues before their synthesis. mdpi.com
Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic properties and conformational preferences of this compound and its derivatives, providing insights into their reactivity and intermolecular interactions. researchgate.net
High-Throughput Screening (HTS): Experimental HTS of compound libraries against various biological targets can rapidly identify promising lead compounds for further optimization.
| Technique | Application in Compound Optimization |
| Molecular Docking | Prediction of binding modes and affinities |
| QSAR | Prediction of biological activity of new analogues |
| DFT Calculations | Understanding electronic properties and conformation |
| High-Throughput Screening | Rapid identification of active compounds |
Design of Next-Generation Analogues for Enhanced Specificity and Potency
The development of next-generation analogues of this compound will focus on fine-tuning its pharmacological profile to achieve enhanced specificity and potency for selected biological targets. This will involve systematic structural modifications to explore the chemical space around the parent molecule.
Strategies for the design of advanced analogues include:
Bioisosteric Replacement: Replacing the methoxy-benzyl group with other aromatic or heteroaromatic moieties can modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement.
Functionalization of the Adamantane Core: Introduction of substituents at various positions on the adamantane cage can alter the compound's lipophilicity, solubility, and metabolic stability, as well as provide additional points of interaction with the target protein.
Conformational Constraint: Incorporating cyclic structures or other rigidifying elements can lock the molecule into a specific bioactive conformation, which may lead to increased potency and selectivity.
Hybrid Molecule Design: Combining the adamantane-benzylamine scaffold with other known pharmacophores could result in hybrid molecules with dual or synergistic biological activities.
The systematic exploration of these future research directions holds the promise of transforming this compound from a chemical entity into a valuable lead compound for the development of novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
